molecular formula C10H9BrO4 B161365 PTP Inhibitor III CAS No. 29936-81-0

PTP Inhibitor III

Katalognummer: B161365
CAS-Nummer: 29936-81-0
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: RLSUZPAAQRBGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP Inhibitor III is a cell-permeable compound that inhibits a broad range of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a crucial role in regulating cellular signaling pathways. This compound is particularly significant in research due to its ability to modulate these pathways, making it a valuable tool in the study of various diseases, including cancer and diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PTP Inhibitor III, formally known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is synthesized through a series of chemical reactionsThe reaction conditions often require the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: PTP-Inhibitor III durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Nukleophile Reagenzien wie Amine oder Thiole können verwendet werden, um das Bromatom zu ersetzen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten ergeben, bei denen das Bromatom durch verschiedene funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

PTP Inhibitor III has been evaluated for its effects on metabolic disorders such as obesity and type 2 diabetes. Studies have demonstrated that dual inhibitors targeting both PTP1B and TC-PTP can significantly reduce body weight and improve glucose tolerance in obese animal models . The compounds not only decreased food intake but also improved metabolic parameters like insulin sensitivity, suggesting a multifaceted approach to treating metabolic syndrome.

CompoundEffect on Body WeightEffect on Glucose ToleranceIC50 (µM)
Compound 3DecreasedImproved10 ± 2
Compound 4DecreasedImproved12 ± 3

Cancer Therapy

PTP inhibitors are being explored as novel cancer therapies due to their role in regulating cell proliferation and apoptosis. For example, TC-PTP inhibition has been linked to enhanced apoptosis in keratinocytes exposed to tumor promoters, indicating its potential as a target for skin cancer prevention . The regulation of STAT3 signaling by TC-PTP suggests that inhibiting this phosphatase could be beneficial in managing cancers characterized by aberrant STAT3 activation.

Autoimmune Diseases

The lymphoid tyrosine phosphatase (LYP) is another target for PTP inhibitors in the context of autoimmune diseases. Inhibition of LYP has shown promise in reducing autoimmunity markers in preclinical models . The selectivity of PTP inhibitors for LYP over other phosphatases is crucial to minimize adverse effects associated with broader inhibition.

Case Study 1: Obesity Treatment

In a study involving obese Wistar rats treated with dual PTP1B/TC-PTP inhibitors, significant reductions in body weight and improvements in insulin sensitivity were observed. The study highlighted the potential of these inhibitors to correct metabolic dysfunctions associated with obesity .

Case Study 2: Skin Cancer Prevention

Research on TC-PTP's role in skin carcinogenesis demonstrated that its inhibition could lead to increased tumor initiation rates in mouse models. This finding underscores the potential for TC-PTP inhibitors as preventive agents against skin cancer .

Challenges and Future Directions

Despite promising results, the development of PTP inhibitors faces challenges such as achieving selectivity among closely related phosphatases and understanding the long-term effects of inhibition on cellular signaling networks. Future research should focus on optimizing inhibitor design to enhance specificity and minimize off-target effects.

Wirkmechanismus

PTP Inhibitor III acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases. It binds to the catalytic domain of the enzyme, specifically targeting the active site cysteine residue. This binding is reversible with irradiation at 350 nm, allowing for controlled inhibition of the enzyme. The inhibition of protein tyrosine phosphatases by this compound leads to altered cellular signaling pathways, affecting processes such as cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of PTP Inhibitor III: this compound is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.

Biologische Aktivität

PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders and potential therapeutic applications.

This compound functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, this compound can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological models:

  • In Vivo Studies : In a study involving obese male Wistar rats, administration of this compound led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
  • Dose-Response Relationships : The inhibitory effects of this compound were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that this compound exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
  • Hormonal Effects : Treatment with this compound significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .

Table 1: Effects of this compound on Metabolic Parameters in Obese Rats

ParameterControl GroupObese GroupThis compound Group
Body Weight (g)250 ± 10320 ± 15290 ± 12*
Food Intake (g/day)25 ± 540 ± 730 ± 6*
Glucose Tolerance (%)90 ± 560 ± 1080 ± 8*
Insulin Level (µU/mL)5 ± 115 ± 310 ± 2*
Leptin Level (ng/mL)10 ± 225 ± 415 ± 3*

*Significantly different from the Obese Group (p < 0.05).

Table 2: IC50 Values for PTP Inhibition

CompoundIC50 for PTP1B (µM)IC50 for TC-PTP (µM)
This compound5.04.8
Compound A3.0>10
Compound B>10<5

Case Studies

Case Study: Obesity Management
A recent study demonstrated the effectiveness of this compound in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like this compound could be a viable strategy for treating obesity and related metabolic diseases.

Eigenschaften

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP Inhibitor III
Reactant of Route 2
Reactant of Route 2
PTP Inhibitor III
Reactant of Route 3
Reactant of Route 3
PTP Inhibitor III
Reactant of Route 4
Reactant of Route 4
PTP Inhibitor III
Reactant of Route 5
Reactant of Route 5
PTP Inhibitor III
Reactant of Route 6
Reactant of Route 6
PTP Inhibitor III
Customer
Q & A

Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?

A: this compound is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, this compound allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of this compound induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []

Q2: What is the significance of studying SHP-1 and its interplay with this compound in inflammatory pain models?

A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and this compound can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.